molecular formula C9H8N4OS B12921380 N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide CAS No. 28863-43-6

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12921380
CAS No.: 28863-43-6
M. Wt: 220.25 g/mol
InChI Key: VIJPJFZCBWVMAH-UHFFFAOYSA-N
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Description

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The benzamide moiety further enhances its potential for various applications, making it a valuable compound for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of the thiadiazole ring and benzamide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

28863-43-6

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H8N4OS/c10-8-12-13-9(15-8)11-7(14)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,11,13,14)

InChI Key

VIJPJFZCBWVMAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)N

Origin of Product

United States

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